molecular formula C5H10OS B2899643 3-Sulfanylcyclopentan-1-ol CAS No. 1379211-14-9

3-Sulfanylcyclopentan-1-ol

Cat. No.: B2899643
CAS No.: 1379211-14-9
M. Wt: 118.19
InChI Key: NZMQVPJAJLBKMR-UHFFFAOYSA-N
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Description

3-Sulfanylcyclopentan-1-ol is an organic compound with the molecular formula C5H10OS It is characterized by a cyclopentane ring substituted with a hydroxyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or disulfide.

    Reduction: The hydroxyl group can be reduced to form a cyclopentane derivative.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed:

    Oxidation: Cyclopentane sulfonic acid or disulfide derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

3-Sulfanylcyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Sulfanylcyclopentan-1-ol involves its functional groups:

    Thiol Group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.

    Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 3-Mercapto-1-pentanol
  • 3-Mercaptopentanol

Comparison: 3-Sulfanylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear analogs like 3-Mercapto-1-pentanol

Properties

IUPAC Name

3-sulfanylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c6-4-1-2-5(7)3-4/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMQVPJAJLBKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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